Acetamide, N-isoxazolo[5,4-b]pyridin-3-yl-
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Overview
Description
Acetamide, N-isoxazolo[5,4-b]pyridin-3-yl- is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties . The structure of this compound includes an isoxazole ring fused to a pyridine ring, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of isoxazolo[5,4-b]pyridine derivatives, including Acetamide, N-isoxazolo[5,4-b]pyridin-3-yl-, can be achieved through two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . One common method involves the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired product
Chemical Reactions Analysis
Acetamide, N-isoxazolo[5,4-b]pyridin-3-yl- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . Common reagents used in these reactions include sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution and various oxidizing or reducing agents for other transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized derivatives of the original compound.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, its derivatives have shown promise as antibacterial, anticancer, and antiproliferative agents . Additionally, these compounds have been investigated as inhibitors of cytochrome P450 CYP17, an enzyme involved in the biosynthesis of androgens and estrogens . In industry, they may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-isoxazolo[5,4-b]pyridin-3-yl- and its derivatives involves the inhibition of specific molecular targets, such as cytochrome P450 CYP17 . This enzyme is responsible for the biosynthesis of precursors to both androgens and estrogens, and its inhibition can lead to reduced levels of these hormones . The compound’s effects on other biological pathways are still under investigation, but its unique structure allows it to interact with various molecular targets.
Comparison with Similar Compounds
Isoxazolo[5,4-b]pyridines are a unique class of compounds with diverse biological activities. Similar compounds include pyrazolo[3,4-b]pyridines and other heterocyclic systems that contain fused pyridine and isoxazole rings . . The unique fusion of the isoxazole and pyridine rings contributes to its distinct chemical properties and biological effects.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H7N3O2/c1-5(12)10-7-6-3-2-4-9-8(6)13-11-7/h2-4H,1H3,(H,10,11,12) |
InChI Key |
MFVOJMBVFMCMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NOC2=C1C=CC=N2 |
Origin of Product |
United States |
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